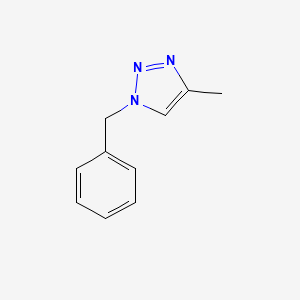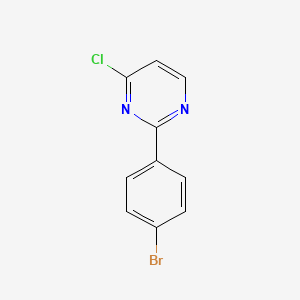
2-(4-Bromophenyl)-4-chloropyrimidine
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-chloropyrimidine is a halogenated pyrimidine derivative that serves as an important intermediate in the synthesis of various heterocyclic compounds. The presence of bromine and chlorine substituents on the aromatic ring and pyrimidine core, respectively, makes it a versatile precursor for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions .
Synthesis Analysis
The synthesis of related halogenated pyrimidine derivatives often involves the substitution reactions where halogen atoms serve as reactive sites for nucleophilic attack. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a closely related compound, is achieved through a multi-step process starting from commercially available methyl 2-(4-bromophenyl) acetate. The process includes the formation of dimethyl 2-(4-bromophenyl) malonate, followed by cyclization to the target pyrimidine derivative . Similarly, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques, which revealed the orthorhombic crystal system and close molecular packing . The crystal structure of related compounds, such as 4-chloro-2-(phenylselanyl) pyrimidine, has also been elucidated, providing insights into the geometric parameters and intermolecular interactions .
Chemical Reactions Analysis
Halogenated pyrimidines undergo various chemical reactions, including ring rearrangements and cross-coupling reactions. The 1,2,4-triazolo[4,3-c]pyrimidine derivatives can undergo Dimroth rearrangement to form 1,2,4-triazolo[1,5-c]pyrimidines . Additionally, the presence of halogen atoms allows for further diversification through palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . The reactivity of the halogen substituents is also exploited in the synthesis of bis[4-chloro-2-pyrimidyl] dichalcogenides and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by the presence of halogen atoms, which can increase the compound's electrophilic nature and susceptibility to nucleophilic attack. The electrophilic character of 2,4-dichloropyrimidine, for example, is utilized to prepare a variety of 4-chloro-2-(arylchalcogenyl) pyrimidine compounds . The stability of these compounds can vary; while some are stable enough to be isolated in pure form, others are prone to isomerization under ambient conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use
2-(4-Bromophenyl)-4-chloropyrimidine plays a crucial role in the synthesis of other compounds. For instance, it is an important intermediate in the synthesis of pyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine. This compound has wide-ranging applications in pharmaceutical and chemical fields. It's used to synthesize various active compounds, including N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1sulfonamide and 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine (Hou et al., 2016).
Antimicrobial, Anthelmintic, and Insecticidal Activities
A series of 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives, synthesized from 2-(4-Bromophenyl)-4-chloropyrimidine, exhibited significant to moderate biological activities. These activities include antimicrobial, anthelmintic, and insecticidal properties, highlighting the compound's potential in developing new therapeutic agents (Bamnela & Shrivastava, 2010).
Nonlinear Optical Properties
Density functional theory (DFT) calculations have been used to analyze the reactivity descriptors and electronic and structural relationship of pyrimidine analogs synthesized from 2-(4-Bromophenyl)-4-chloropyrimidine. These studies help understand the compound's potential in nonlinear optical (NLO) materials, although they may not indicate strong NLO properties (Malik et al., 2020).
Pharmaceutical Intermediates
The compound has been used as an intermediate in the synthesis of various pharmaceutical agents. This includes its role in creating diarylpyrimidine HIV-1 reverse transcriptase inhibitors and derivatives, demonstrating its significance in developing antiviral medications (Ju Xiu-lia, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and ways to improve its synthesis or modify its structure to enhance its properties.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational tools. Please consult a qualified chemist or a reliable source for detailed information.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDFIXSEIZKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523082 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-chloropyrimidine | |
CAS RN |
88627-14-9 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88627-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








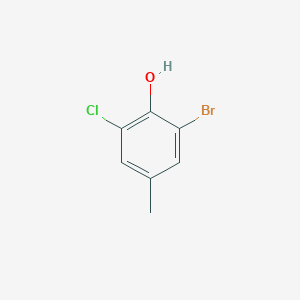
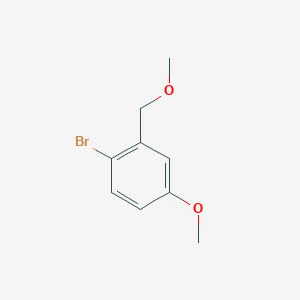
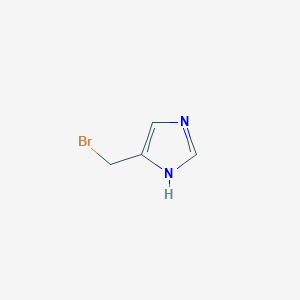
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)


